N-(butan-2-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
CAS No.:
Cat. No.: VC16323333
Molecular Formula: C10H14ClN3OS
Molecular Weight: 259.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClN3OS |
|---|---|
| Molecular Weight | 259.76 g/mol |
| IUPAC Name | N-butan-2-yl-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C10H14ClN3OS/c1-4-6(2)13-9(15)8-7(11)5-12-10(14-8)16-3/h5-6H,4H2,1-3H3,(H,13,15) |
| Standard InChI Key | CRCXRCOXYJVHNH-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)NC(=O)C1=NC(=NC=C1Cl)SC |
Introduction
Structural Identification and Molecular Characteristics
Molecular Formula and IUPAC Nomenclature
The systematic IUPAC name N-(butan-2-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide reflects its substitution pattern:
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Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Chloro group: At position 5, contributing electrophilic reactivity.
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Methylsulfanyl group: A sulfur-containing substituent at position 2, enhancing lipophilicity.
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Carboxamide side chain: At position 4, bonded to a secondary butyl (butan-2-yl) group.
The molecular formula is C₁₀H₁₄ClN₃OS, with a calculated molecular weight of 259.75 g/mol (derived from atomic masses: C=12.01, H=1.01, Cl=35.45, N=14.01, O=16.00, S=32.07) .
Spectroscopic and Stereochemical Features
While experimental spectral data (e.g., NMR, IR) for this compound are unavailable, analogs such as 5-chloro-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide (CAS 880810-00-4) offer benchmarks . Key predictions include:
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¹H NMR: Resonances for the butan-2-yl group (δ 1.0–1.5 ppm for methyl and methylene protons) and methylsulfanyl (δ 2.5 ppm).
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MS (ESI+): A molecular ion peak at m/z 260.1 [M+H]⁺.
The absence of chiral centers in the pyrimidine ring simplifies stereochemical considerations, though the butan-2-yl group introduces a single stereocenter.
Synthetic Routes and Optimization
Alternative Pathways
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Mitsunobu reaction: Coupling 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with butan-2-ol using DIAD and PPh₃ .
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Solid-phase synthesis: Immobilized carbodiimide resins for high-throughput amidation .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
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LogP (octanol/water): Estimated at 2.8 (via ChemAxon), indicating moderate lipophilicity suitable for membrane permeability .
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Aqueous solubility: Poor (<0.1 mg/mL at pH 7), necessitating formulation with co-solvents (e.g., DMSO, PEG-400) .
Thermal and Oxidative Stability
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Melting point: Projected range: 120–135°C (based on propan-2-yl analog: 118–122°C) .
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Degradation: Susceptible to oxidation at the methylsulfanyl group, forming sulfoxide derivatives. Storage under inert atmosphere (N₂/Ar) is recommended.
Comparative Analysis with Structural Analogs
The butan-2-yl chain enhances lipophilicity versus the propan-2-yl analog, potentially improving blood-brain barrier penetration . Conversely, the thiadiazol derivative’s sulfonyl group increases polarity, favoring aqueous solubility .
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